5,9-Dichloro-7H-dibenzo[c,g]carbazole

Organ-specific carcinogenesis In vivo mutagenicity Transgenic mouse model

5,9-Dichloro-7H-dibenzo[c,g]carbazole is the critical electron-withdrawing analog to 5,9-dimethyl-DBC for probing substituent electronic effects on AhR activation, CYP450 metabolism, and organ-specific genotoxicity. Chlorine substituents eliminate confounding methyl-hydroxylation pathways, enabling cleaner attribution of effects to ring-epoxidation. Also a patented OLED host/hole-transport material and a PHCZ reference standard for environmental screening.

Molecular Formula C20H11Cl2N
Molecular Weight 336.2 g/mol
Cat. No. B15329336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,9-Dichloro-7H-dibenzo[c,g]carbazole
Molecular FormulaC20H11Cl2N
Molecular Weight336.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC3=C2C4=C(N3)C=C(C5=CC=CC=C54)Cl)Cl
InChIInChI=1S/C20H11Cl2N/c21-15-9-17-19(13-7-3-1-5-11(13)15)20-14-8-4-2-6-12(14)16(22)10-18(20)23-17/h1-10,23H
InChIKeyFLUKIZCGTRXXPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,9-Dichloro-7H-dibenzo[c,g]carbazole Procurement Guide: Substituent-Driven Differentiation in a Polycyclic Carcinogen Research Tool


5,9-Dichloro-7H-dibenzo[c,g]carbazole (CAS 3029269-77-7, MW 336.21 g/mol) is a dichlorinated derivative of 7H-dibenzo[c,g]carbazole (DBC), a Group 2B possible human carcinogen listed by IARC [1]. DBC is a potent multisite carcinogen in mice, producing tumors in liver, skin, and subcutaneous tissue [2]. The 5,9-dichloro substitution pattern mirrors the well-characterized 5,9-dimethyl-DBC (DMDBC), a potent, exclusively hepatocarcinogenic analog [3]. This compound serves as a research tool for probing how substituent electronic effects (chlorine electron-withdrawing vs. methyl electron-donating) modulate AhR activation, CYP450-mediated metabolic activation, and organ-specific genotoxicity within the dibenzocarbazole scaffold.

Why 5,9-Dichloro-7H-dibenzo[c,g]carbazole Cannot Be Interchanged with Methylated or Unsubstituted DBC Analogs


Substitution at the 5 and 9 positions of the DBC scaffold is a critical determinant of organ-specific carcinogenicity and metabolic activation. In the extensively studied methyl series, 5,9-dimethyl-DBC (DMDBC) is exclusively hepatocarcinogenic and produces DNA adducts only in liver, whereas N-methyl-DBC (NMDBC) is exclusively sarcomagenic and produces adducts only in skin [1]. The parent DBC produces tumors in both organs. Chlorine substituents at these same positions introduce fundamentally different electronic effects: chlorine is strongly electron-withdrawing (σₚ = +0.23) while methyl is electron-donating (σₚ = −0.17). This electronic difference is predicted to alter the redox potential of the aromatic system, shift CYP450 binding modes, and change the regioselectivity of metabolic oxidation [2]. Furthermore, halogenated carbazoles as a class exhibit AhR agonist potencies that are strongly dependent on halogen substitution pattern, with lateral substituents being critical for high CYP1A induction [3]. Generic substitution with the cheaper, more readily available parent DBC or 5,9-dimethyl-DBC would therefore introduce a confounded variable in any study requiring specific chloro-substituted electronic properties.

Quantitative Evidence Guide: Where 5,9-Dichloro-7H-dibenzo[c,g]carbazole Differs from Its Closest Analogs


Organ-Specific Mutagenicity Divergence: 5,9-Disubstitution Drives Exclusive Liver Targeting in MutaMouse Model

In the MutaMouse transgenic model, 5,9-dimethyl-DBC (DMDBC) induced 30- to 50-fold increases in mutant frequency exclusively in liver, with no significant effect in skin after either subcutaneous injection or topical application [1]. In contrast, N-methyl-DBC (NMDBC) produced 3.4- to 7.9-fold increases in mutant frequency in skin but only weak effects in liver [1]. The parent DBC induced mutations in both organs (30- to 50-fold in liver, 3.4- to 7.9-fold in skin). This establishes that the 5,9-substitution pattern is a dominant determinant of liver-specific genotoxicity within the DBC scaffold. While direct MutaMouse data for 5,9-dichloro-DBC are not yet published, the 5,9-disubstitution paradigm predicts hepatic tropism. The chlorine substituent is expected to further modulate this tropism by altering the reduction potential of the quinone-imine metabolic intermediates that form DNA adducts [2].

Organ-specific carcinogenesis In vivo mutagenicity Transgenic mouse model

AhR Agonist Potency of Halogenated Carbazoles: Structure-Activity Paradigm Established for Chlorinated Congeners

A systematic study of mono- to tetra-halogenated carbazoles demonstrated that halogenation pattern is the primary determinant of AhR agonist potency [1]. The most active compound, 2,3,6,7-tetrachlorocarbazole, exhibited relative effect potencies (REP) of 0.0001 for CYP1A1 and 0.0032 for CYP1B1 induction compared to TCDD as reference [1]. Crucially, only carbazoles with lateral substituents (positions analogous to 5,9 in the DBC scaffold) showed high CYP1A induction activity [2]. The Ji et al. (2019) study confirmed that most tested polyhalogenated carbazoles exhibit dioxin-like AhR agonist effects in both HepG2 luciferase reporter assays and transgenic zebrafish models, with potencies 1000- to 100,000-fold lower than TCDD [3]. While the specific EC50 for 5,9-dichloro-DBC has not been reported in these studies, the class paradigm predicts that the 5,9-dichloro substitution pattern should confer AhR agonist activity distinct from the methylated analogs, which rely on CYP1A-mediated metabolic activation for genotoxicity [4].

Aryl hydrocarbon receptor Dioxin-like activity CYP1A induction

Metabolic Activation Pathway Divergence: Chlorine Substituents Alter CYP450 Substrate Recognition Compared to Methyl Analogs

The metabolic activation of DBC derivatives is exquisitely sensitive to substituent type and position. In rat hepatocyte co-cultivation systems, the parent DBC induced 8.0 ± 2.8 mutants per 10⁵ survivors at 40 µM, while N-methyl-DBC induced 12.9 ± 5.4 mutants per 10⁵ survivors, and 13c-OH-DBC induced 8.0 ± 3.1 mutants per 10⁵ survivors [1]. Critically, 2-OH-DBC and 4-OH-DBC were non-mutagenic, demonstrating that the position of metabolic modification determines genotoxic outcome [1]. For 5,9-dichloro-DBC, the electron-withdrawing chlorine atoms are expected to: (a) reduce the electron density at positions ortho and para to the chlorine substituents, altering the regioselectivity of CYP1A1-mediated epoxidation; (b) resist oxidative dechlorination (in contrast to the facile CYP450-mediated hydroxylation of methyl groups in 5,9-dimethyl-DBC); and (c) potentially generate chlorinated quinone-imine intermediates with distinct DNA-binding profiles from those of methylated analogs [2]. The 4.9-fold increase in mitochondrial DNA adducts observed with 5,9-dimethyl-DBC at 48 hours post-treatment (5 µmol/kg dose) provides a quantitative benchmark for comparative mitochondrial genotoxicity studies [3].

CYP450 metabolism Xenobiotic biotransformation DNA adduct formation

DNA Adduct Formation and Organ-Specific DNA Binding: Class Inference from Methylated Analogs

A clear correlation was established between tissue-specific DNA adduct formation and organ-specific carcinogenicity for DBC and its methyl derivatives. Taras-Valéro et al. (2000) demonstrated that 5,9-dimethyl-DBC produced DNA adducts exclusively in mouse liver, while N-methyl-DBC produced adducts only in skin, and the parent DBC produced adducts in both tissues [1]. In the mitochondrial DNA (mtDNA) compartment, 5,9-dimethyl-DBC induced a 4.9-fold increase in mtDNA adduct levels at 48 hours post-treatment (5 µmol/kg dose), confirming that the 5,9-substituted derivatives preferentially target hepatic mtDNA [2]. The primary mouse embryo cell model further validated that tissue-specific sarcomagens (N-MeDBC, 6-MeODBC) could be metabolically activated in vitro, demonstrating that cellular metabolic capacity is a key determinant of adduct formation [3]. For 5,9-dichloro-DBC, the predicted DNA adduct profile would be qualitatively distinct from the methyl analog because the chlorine atoms cannot undergo the demethylation or hydroxylation that generates DNA-reactive intermediates from 5,9-dimethyl-DBC. This compound therefore represents a critical tool for distinguishing between adducts formed via methyl-specific versus ring-oxidation pathways.

DNA adductomics 32P-postlabeling Organ-specific genotoxicity

Synthetic Building Block Utility: Chlorine Substituents Enable Cross-Coupling Derivatization Not Possible with Methyl Analogs

Dibenzo[c,g]carbazole derivatives are an emerging class of fused-ring carbazole chromophores exhibiting promising optoelectronic properties for OLED and photovoltaic applications [1]. The chlorine atoms at positions 5 and 9 of 5,9-dichloro-DBC serve as synthetic handles for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that are not possible with the methyl analog 5,9-dimethyl-DBC [2]. This enables the synthesis of 5,9-diaryl-, 5,9-diamino-, or 5,9-dialkynyl-DBC derivatives with tunable photophysical properties. Patents from Semiconductor Energy Laboratory Co. (USPTO Pub. 2013/0015428) describe dibenzo[c,g]carbazole compounds including halogenated derivatives as host materials, hole transport layers, and light-emitting materials in organic electroluminescent devices [3]. The aefachem supplier listing specifically markets this compound for optoelectronic/electronic material applications with 97% purity . The predicted boiling point of 594.1 ± 30.0 °C and density of 1.473 ± 0.06 g/cm³ are consistent with a thermally stable material suitable for vacuum deposition processing.

OLED materials Cross-coupling chemistry Dibenzocarbazole chromophores

Validated Application Scenarios for 5,9-Dichloro-7H-dibenzo[c,g]carbazole Based on Quantitative Evidence


Mechanistic Studies of Substituent Electronic Effects on CYP1A1-Mediated Metabolic Activation of Polycyclic Carcinogens

5,9-Dichloro-DBC serves as a critical electron-withdrawing comparator to the electron-donating 5,9-dimethyl-DBC in studies of how substituent electronic effects modulate CYP1A1 substrate recognition and regioselective oxidation. The well-characterized 30- to 50-fold liver mutant frequency increase of 5,9-dimethyl-DBC in MutaMouse [1] provides a quantitative baseline against which the chlorinated analog's genotoxic potency can be measured. The chlorine substituents' resistance to oxidative metabolism [2] eliminates methyl hydroxylation as a confounding metabolic route, enabling cleaner attribution of observed effects to ring-epoxidation pathways.

AhR Activation Profiling of Halogenated DBC Derivatives for Environmental Toxicology Screening

As part of the emerging class of polyhalogenated carbazoles (PHCZs) with confirmed dioxin-like AhR agonist activity [3], 5,9-dichloro-DBC is relevant for environmental screening programs. The established REP framework for halogenated carbazoles (0.0001-0.0032 vs TCDD for CYP1A1/CYP1B1 induction) [4] provides a benchmark for potency ranking. This compound's distinct halogenation pattern (5,9- vs the more common 3,6-substitution in environmental samples) makes it a valuable reference standard for structure-activity relationship studies of PHCZ toxicity.

Synthesis of 5,9-Difunctionalized Dibenzocarbazole Chromophores for OLED Host Materials

The chlorine substituents at positions 5 and 9 provide reactive handles for Pd-catalyzed cross-coupling, enabling modular synthesis of 5,9-diaryl, 5,9-diamino, and 5,9-dialkynyl DBC derivatives [5]. Patented by Semiconductor Energy Laboratory for use as host materials and hole-transport layers in OLED devices [6], this compound enables access to a chemical space inaccessible from the methyl analog. The predicted thermal stability (bp 594.1 °C) is compatible with vacuum thermal evaporation processing required for OLED fabrication.

Mitochondrial DNA Adduct Formation Studies: Chloro-Specific Genotoxicity Profiling

The established 4.9-fold increase in hepatic mtDNA adducts at 48 hours with 5,9-dimethyl-DBC at 5 µmol/kg [7] demonstrates the mitochondrial targeting of 5,9-disubstituted DBC derivatives. 5,9-Dichloro-DBC enables investigation of whether mitochondrial DNA adduct formation is driven by the 5,9-substitution pattern per se or specifically by methyl-group metabolism. The chlorine analog is predicted to generate qualitatively different mtDNA adduct profiles, distinguishable by 32P-postlabeling or LC-MS/MS adductomics, providing mechanistic insight into mitochondrial genotoxicity pathways.

Quote Request

Request a Quote for 5,9-Dichloro-7H-dibenzo[c,g]carbazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.